Ilaprazole-d3 synthesis and characterization
Ilaprazole-d3 synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Ilaprazole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole is a potent proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Stable isotope-labeled compounds, such as Ilaprazole-d3, are invaluable tools in pharmaceutical research, particularly for pharmacokinetic (ADME) studies, as internal standards in bioanalytical assays, and for elucidating metabolic pathways. This technical guide provides a comprehensive overview of a proposed synthesis route for Ilaprazole-d3 and details the analytical methodologies for its characterization. The synthesis and characterization protocols are based on established methods for Ilaprazole, adapted for its deuterated analogue.
Introduction to Ilaprazole-d3
Ilaprazole-d3 is a deuterium-labeled version of Ilaprazole, with three deuterium atoms replacing the three hydrogen atoms on the methoxy group of the pyridine ring. This substitution results in a molecule with a molecular weight of 369.46 g/mol (C19H15D3N4O2S). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based assays, improving accuracy and reproducibility by accounting for matrix effects and variations in sample processing.
Proposed Synthesis of Ilaprazole-d3
Caption: Proposed synthetic workflow for Ilaprazole-d3.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Chloromethyl)-3-methyl-4-methoxy-d3-pyridine (Intermediate D) This procedure is adapted from the synthesis of the non-deuterated analogue.
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Preparation of 2,3-Dimethyl-4-methoxy-d3-pyridine-N-oxide (B): 2,3-Dimethyl-4-nitropyridine-N-oxide (A) is treated with a deuterated methoxide source, such as sodium methoxide-d3 (NaOCD3) or sodium hydroxide in deuterated methanol (CD3OD), to introduce the trideuteromethoxy group.
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Rearrangement (C): The resulting N-oxide (B) is reacted with acetic anhydride, followed by hydrolysis with sodium hydroxide, to yield 3-methyl-4-methoxy-d3-pyridine-2-methanol (C).
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Chlorination (D): The alcohol (C) is chlorinated using thionyl chloride (SOCl2) in an inert solvent like dichloromethane to afford the key intermediate, 2-(chloromethyl)-3-methyl-4-methoxy-d3-pyridine (D).
Step 2: Synthesis of 2-Mercapto-5-(1-pyrrolyl)benzimidazole (Intermediate E) This intermediate is synthesized according to established literature procedures, typically involving the reaction of 4-(1H-pyrrol-1-yl)-1,2-phenylenediamine with a carbon disulfide source.
Step 3: Condensation to form Ilaprazole-d3 Sulfide Intermediate (F)
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Dissolve 2-mercapto-5-(1-pyrrolyl)benzimidazole (E) in methanol containing sodium hydroxide.
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Add a solution of 2-(chloromethyl)-3-methyl-4-methoxy-d3-pyridine (D) to the mixture.
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Heat the reaction mixture to reflux and monitor for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the mixture and isolate the crude sulfide product (F) by precipitation or extraction.
Step 4: Oxidation to Ilaprazole-d3 (G)
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Dissolve the sulfide intermediate (F) in a suitable solvent such as dichloromethane or chloroform.
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Cool the solution in an ice bath.
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Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the mixture. The reaction is typically carried out at a controlled temperature between -5 to 27 °C.
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Monitor the reaction for completion.
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Upon completion, quench the reaction and wash the organic layer.
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Purify the crude Ilaprazole-d3 by recrystallization from a suitable solvent system (e.g., dichloromethane/diisopropyl ether) to yield the final product.
Characterization of Ilaprazole-d3
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized Ilaprazole-d3. This involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of Ilaprazole-d3 and to quantify it in various matrices.
Table 1: Typical HPLC Method Parameters for Ilaprazole Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil BDS C18 (4.6 mm × 200 mm, 5 µm) | |
| Mobile Phase | 10 mmol·L⁻¹ ammonium formate-methanol (35:65, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 306 nm | |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient |
| Retention Time | ~2.54 min (Isocratic, different conditions) | |
Note: The retention time of Ilaprazole-d3 is expected to be identical to that of unlabeled Ilaprazole under the same chromatographic conditions.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the successful incorporation of the deuterium label and for quantifying Ilaprazole-d3 in biological samples, often coupled with liquid chromatography (LC-MS/MS).
Caption: Typical analytical workflow for Ilaprazole quantification using LC-MS/MS.
Table 2: Mass Spectrometry Parameters for Ilaprazole and Ilaprazole-d3
| Parameter | Ilaprazole | Ilaprazole-d3 (Expected) | Reference |
|---|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | |
| Precursor Ion (Q1) | m/z 367.1 - 367.2 | m/z 370.1 - 370.2 | |
| Product Ion (Q3) | m/z 184.0 | m/z 184.0 | |
| Collision Energy | ~30 eV | ~30 eV |
| Capillary Voltage | ~3.59 kV | ~3.59 kV | |
The key confirmation of successful synthesis is the observation of the precursor ion at m/z 370.2, which is 3 Da higher than that of unlabeled Ilaprazole (m/z 367.2). The major fragment ion at m/z 184.0, corresponding to a fragment of the benzimidazole moiety, is expected to remain unchanged.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. For Ilaprazole-d3, ¹H-NMR and ¹³C-NMR spectra will show characteristic changes compared to the unlabeled compound.
Table 3: Key NMR Spectral Data Comparison (in DMSO-d₆)
| Nucleus | Ilaprazole (Observed Chemical Shift, δ ppm) | Ilaprazole-d3 (Expected Observation) | Reference |
|---|---|---|---|
| ¹H-NMR | ~3.7-3.8 (s, 3H, -OCH₃) | Signal absent | |
| ~2.1-2.2 (s, 3H, Ar-CH₃) | No change | ||
| ~4.7-4.9 (m, 2H, -CH₂-S) | No change |
| ¹³C-NMR | ~59-60 (-OCH₃) | Signal significantly attenuated or appears as a multiplet (septet) due to C-D coupling. | |
The most significant and confirmatory piece of data from the ¹H-NMR spectrum will be the complete absence of the singlet peak corresponding to the methoxy protons.
Conclusion
This guide outlines a robust, proposed framework for the synthesis and comprehensive characterization of Ilaprazole-d3. The synthetic strategy leverages established chemical transformations for Ilaprazole, incorporating a deuterated intermediate to achieve the desired isotopic labeling. The detailed analytical protocols, including HPLC, LC-MS/MS, and NMR, provide the necessary tools for researchers to verify the successful synthesis and confirm the identity, purity, and structural integrity of Ilaprazole-d3. The availability of this well-characterized, stable isotope-labeled compound will significantly benefit future research in drug metabolism, pharmacokinetics, and clinical pharmacology.
